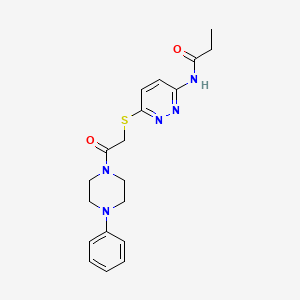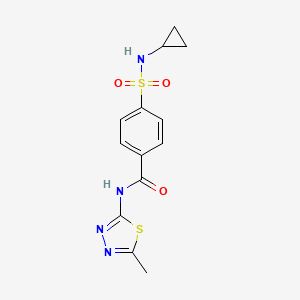
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as compound 1, is a novel small molecule inhibitor that has shown potential in scientific research applications. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action that makes it an interesting target for further research.
Mecanismo De Acción
Compound 1 works by binding to the active site of certain enzymes and inhibiting their activity. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 can alter the expression of genes that are involved in various disease processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and fungi. In animal studies, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been found to have anti-inflammatory effects and to reduce the severity of certain autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 in lab experiments is that it has been shown to be relatively non-toxic to cells and animals at therapeutic doses. This makes it a potentially safer alternative to other HDAC inhibitors that have been studied for their anti-cancer effects. However, one limitation of using N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 is that it is relatively new and has not yet been extensively studied in vivo. More research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1. One area of interest is its potential use in combination with other drugs to enhance their efficacy. For example, it has been shown to enhance the effects of certain chemotherapeutic agents in cancer cells. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of these diseases. Finally, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 and to identify additional targets for its therapeutic use.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been reported in several scientific publications. One method involves the reaction of m-tolylmethanesulfonamide with 4-trifluoromethylbenzaldehyde in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 2-bromoethanol to yield N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1. Another method involves the reaction of m-tolylmethanesulfonamide with 4-(trifluoromethyl)benzyl bromide in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with sodium hydroxide and 2-chloroethanol to yield N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential use in treating various diseases, including cancer and inflammation. It has been found to inhibit the activity of certain enzymes that play a role in these diseases. In addition, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide 1 has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3S/c1-12-3-2-4-13(9-12)11-25(23,24)21-10-16(22)14-5-7-15(8-6-14)17(18,19)20/h2-9,16,21-22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCGDJYKWNVDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)
![2-chloro-1-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2823034.png)
![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]quinazoline](/img/structure/B2823035.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)
![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)



![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2823043.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2823045.png)
![N-(4-{[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823046.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![7-[(2-furylmethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2823051.png)